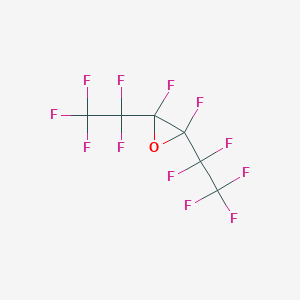
Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- is a fluorinated oxirane compound. It is characterized by the presence of two difluoro groups and two pentafluoroethyl groups attached to the oxirane ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- typically involves the reaction of fluorinated olefinic precursors. One common method is the reaction of 1,1,1,2,3,4,4,4-octafluoro-but-2-ene with a suitable fluorinating agent under controlled conditions . The reaction conditions often include the use of inert solvents and low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities. The use of advanced fluorination techniques and equipment ensures the efficient production of Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound. Solvents like dichloromethane and tetrahydrofuran are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can lead to the formation of amino alcohols, while the reaction with thiols can produce thioethers .
Aplicaciones Científicas De Investigación
Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Mecanismo De Acción
The mechanism of action of Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- involves its interaction with various molecular targets. The compound’s fluorine atoms can form strong interactions with other molecules, leading to changes in their chemical and physical properties. The oxirane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Oxirane, 2-fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)-
- 2,3-Dimethyloxirane
- 2,3-Epoxybutane
Uniqueness
Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications where stability and inertness are crucial .
Propiedades
| 74728-99-7 | |
Fórmula molecular |
C6F12O |
Peso molecular |
316.04 g/mol |
Nombre IUPAC |
2,3-difluoro-2,3-bis(1,1,2,2,2-pentafluoroethyl)oxirane |
InChI |
InChI=1S/C6F12O/c7-1(8,5(13,14)15)3(11)4(12,19-3)2(9,10)6(16,17)18 |
Clave InChI |
PQJIZEXSRRAPKP-UHFFFAOYSA-N |
SMILES canónico |
C1(C(O1)(C(C(F)(F)F)(F)F)F)(C(C(F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)

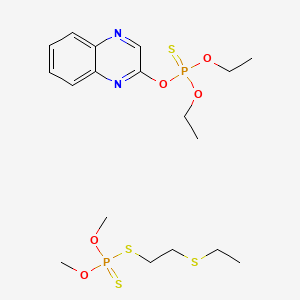

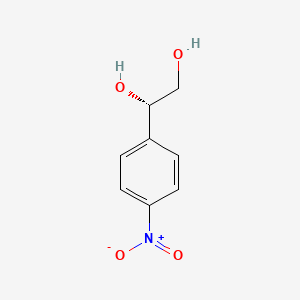
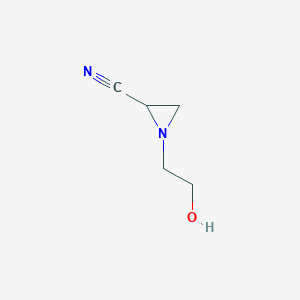
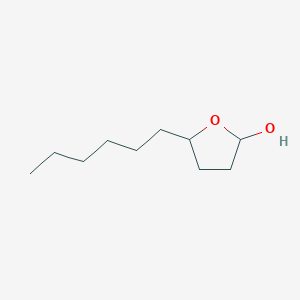


![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
